molecular formula C9H11BrClF2NO B1412843 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride CAS No. 2204562-03-6

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride

Cat. No.: B1412843
CAS No.: 2204562-03-6
M. Wt: 302.54 g/mol
InChI Key: OZKJCUGLUMBGJX-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, including drug development, organic synthesis, and studying biological processes.

Preparation Methods

The synthesis of 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes bromination, difluoromethoxylation, and amination reactions under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is employed in studying biological processes and interactions at the molecular level.

    Industry: The compound’s unique properties make it valuable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying cellular mechanisms and developing new drugs .

Comparison with Similar Compounds

1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Bromo-4-methoxyphenyl)ethylamine hydrochloride
  • 1-(3-Chloro-4-difluoromethoxyphenyl)ethylamine hydrochloride
  • 1-(3-Bromo-4-trifluoromethoxyphenyl)ethylamine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The unique combination of bromine and difluoromethoxy groups in this compound provides distinct reactivity and potential for various research applications .

Properties

IUPAC Name

1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKJCUGLUMBGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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